(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol

Catalog No.
S825510
CAS No.
1086376-68-2
M.F
C12H15N3OS
M. Wt
249.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)metha...

CAS Number

1086376-68-2

Product Name

(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol

IUPAC Name

(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

InChI

InChI=1S/C12H15N3OS/c16-7-9-1-4-15(5-2-9)11-10-3-6-17-12(10)14-8-13-11/h3,6,8-9,16H,1-2,4-5,7H2

InChI Key

BTBMQNURYLJSBS-UHFFFAOYSA-N

SMILES

C1CN(CCC1CO)C2=C3C=CSC3=NC=N2

Canonical SMILES

C1CN(CCC1CO)C2=C3C=CSC3=NC=N2
  • PubChem: A search on PubChem, a public database of chemical information, identifies (1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol but does not provide any information on its biological activities or potential applications in scientific research.[1]

  • Limited Commercial Availability: Several commercial suppliers offer (1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol, typically described for "research use only" but with no mention of its specific research applications. [, ]

Given this limited information, it is difficult to determine the specific scientific research areas where (1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol might be employed.

  • Interaction with biological targets: The presence of the piperidinyl and thienopyrimidine moieties suggests potential interactions with biological targets containing recognition sites for these functional groups.

  • Modification for enhanced activity: (1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol could serve as a starting point for further synthetic modifications to develop compounds with more specific biological activities.

The compound (1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol is a synthetic organic molecule characterized by its unique structural framework, which combines a thieno-pyrimidine ring system with a piperidine moiety. This compound features a thieno[2,3-d]pyrimidine core, which is known for its potential biological activity, particularly in medicinal chemistry. The presence of the piperidine group enhances its pharmacological properties, allowing for interactions with various biological targets.

The chemical reactivity of (1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol can be explored through several types of reactions:

  • Nucleophilic Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of more complex derivatives.
  • Oxidation Reactions: The alcohol functional group can be oxidized to form aldehydes or ketones, which may enhance biological activity.
  • Condensation Reactions: The compound can participate in condensation reactions with various electrophiles, expanding its chemical diversity.

These reactions are facilitated by the compound's functional groups and can lead to derivatives with enhanced or modified biological activities.

The biological activity of (1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol is primarily linked to its potential as a pharmacological agent. Compounds containing thieno-pyrimidine structures have been reported to exhibit a range of activities:

  • Antimicrobial Activity: Some derivatives show effectiveness against bacterial strains.
  • Anticancer Properties: Thieno-pyrimidines have been studied for their ability to inhibit cancer cell proliferation.
  • CNS Activity: The piperidine component suggests potential interactions with central nervous system receptors, making it a candidate for neuropharmacological studies.

Quantitative structure-activity relationship (QSAR) models can predict its biological effects based on structural characteristics and provide insights into its pharmacodynamics and pharmacokinetics .

Several methods can be employed to synthesize (1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the thieno-pyrimidine structure.
  • Piperidine Formation: The introduction of the piperidine ring may involve reductive amination or alkylation methods.
  • Functional Group Modification: The final hydroxymethyl group can be introduced through reduction of corresponding carbonyl precursors or via direct alkylation of phenolic compounds.

These synthetic routes provide flexibility in modifying the compound's structure to enhance desired properties.

The applications of (1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol span various fields:

  • Pharmaceutical Development: Its potential as an antimicrobial or anticancer agent makes it a candidate for drug development.
  • Research Tool: It may serve as a probe in studies investigating specific biological pathways or receptor interactions.
  • Chemical Biology: The compound could be utilized in chemical biology to explore enzyme inhibition or receptor modulation.

Interaction studies involving (1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol focus on its binding affinities and mechanisms of action with biological targets. Techniques such as:

  • Molecular Docking Studies: These computational methods predict how the compound interacts with target proteins.
  • In Vitro Assays: Biological assays help evaluate the compound's efficacy and toxicity in cellular models.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with (1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol, including:

Compound NameStructure TypeNotable Activity
1-(Thieno[2,3-d]pyrimidin-4-yl)piperidineThieno-pyrimidine + PiperidineAnticancer
2-Amino-thieno[2,3-d]pyrimidineThieno-pyrimidineAntimicrobial
4-(Piperidin-1-yl)thieno[2,3-d]pyrimidineThieno-pyrimidine + PiperidineCNS Activity

Uniqueness

The uniqueness of (1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol lies in its specific combination of functional groups and structural features that may enhance its bioactivity compared to similar compounds. Its hydroxymethyl group potentially contributes to increased solubility and bioavailability, making it a valuable candidate for further research and development in medicinal chemistry.

This comprehensive overview highlights the significance of this compound within the context of chemical research and pharmaceutical applications. Further studies are warranted to fully elucidate its potential benefits and mechanisms of action.

XLogP3

1.6

Dates

Last modified: 08-16-2023

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